molecular formula C9H7FO3S B2360511 2H-Chromene-3-sulfonyl fluoride CAS No. 2137568-29-5

2H-Chromene-3-sulfonyl fluoride

Cat. No.: B2360511
CAS No.: 2137568-29-5
M. Wt: 214.21
InChI Key: ICHLMSUUOCUZMW-UHFFFAOYSA-N
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Description

2H-Chromene-3-sulfonyl fluoride is a compound that belongs to the class of chromenes, which are oxygen-containing heterocycles Chromenes are known for their presence in natural products, pharmaceutical agents, and biologically relevant molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Chromene-3-sulfonyl fluoride typically involves the formation of the chromene ring followed by the introduction of the sulfonyl fluoride group. One common method involves the cyclization of salicylaldehydes with appropriate reagents to form the chromene core. The sulfonyl fluoride group can then be introduced using fluorosulfonylating agents such as sulfuryl fluoride gas (SO2F2) or other solid reagents like FDIT and AISF .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2H-Chromene-3-sulfonyl fluoride can undergo various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles.

    Cyclization Reactions: The chromene core can participate in cyclization reactions to form more complex structures.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. Reaction conditions vary depending on the desired transformation but often involve solvents like acetonitrile or dichloromethane and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction type. For example, substitution reactions can yield various sulfonyl derivatives, while cyclization reactions can produce fused ring systems.

Scientific Research Applications

2H-Chromene-3-sulfonyl fluoride has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Chemical Biology: The sulfonyl fluoride group is useful in the development of enzyme inhibitors and probes for studying biological systems.

    Drug Discovery: The compound’s unique reactivity makes it a valuable scaffold for designing new pharmaceuticals.

    Materials Science: It can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2H-Chromene-3-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as the active sites of enzymes. This covalent modification can inhibit enzyme activity or alter the function of the target molecule. The chromene core can also interact with various molecular targets, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2H-Chromene-3-sulfonyl fluoride include other chromene derivatives and sulfonyl fluorides. Examples include:

  • 2H-Chromene-3-carboxylic acid
  • 2H-Chromene-3-carbonitrile
  • Sulfonyl chlorides

Uniqueness

This compound is unique due to the combination of the chromene core and the sulfonyl fluoride groupThe sulfonyl fluoride group, in particular, offers unique opportunities for covalent modification of biological targets, making it valuable in chemical biology and drug discovery .

Properties

IUPAC Name

2H-chromene-3-sulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO3S/c10-14(11,12)8-5-7-3-1-2-4-9(7)13-6-8/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICHLMSUUOCUZMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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